AMG-397

MCL-1 inhibitor Biochemical potency Binding affinity

AMG-397 (Murizatoclax) is a highly potent, selective, and orally bioavailable small-molecule inhibitor of myeloid cell leukemia-1 (MCL-1), a key pro-survival protein in the BCL-2 family. It was specifically designed to address the limitations of earlier intravenous MCL-1 inhibitors like AMG-176 by delivering significantly improved target binding affinity (Ki = 15 pM) and pharmacokinetic properties suitable for oral dosing.

Molecular Formula
Molecular Weight
Cat. No. B1192194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG-397
SynonymsAMG-397;  AMG397;  AMG397; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AMG-397 (Murizatoclax) Procurement Guide: Baseline Overview of the First Oral MCL-1 Inhibitor


AMG-397 (Murizatoclax) is a highly potent, selective, and orally bioavailable small-molecule inhibitor of myeloid cell leukemia-1 (MCL-1), a key pro-survival protein in the BCL-2 family [1]. It was specifically designed to address the limitations of earlier intravenous MCL-1 inhibitors like AMG-176 by delivering significantly improved target binding affinity (Ki = 15 pM) and pharmacokinetic properties suitable for oral dosing [1]. AMG-397 functions by competitively disrupting the protein-protein interaction between MCL-1 and pro-apoptotic factors such as BIM, thereby triggering rapid apoptosis in MCL-1-dependent tumor cells [1].

Why Generic Substitution Fails for AMG-397: Critical Differences Among MCL-1 Inhibitors


MCL-1 inhibitors are a structurally diverse class of molecules that target a challenging protein-protein interaction, and their preclinical profiles cannot be used interchangeably. Significant differences in binding kinetics, molecular architecture, selectivity fingerprint, and pharmacokinetic properties result in divergent pharmacological outcomes [1]. For example, earlier-generation agents like AMG-176, while effective, required intravenous administration and showed lower potency, which limited their translational potential [1]. Simply substituting one MCL-1 inhibitor for another without considering these quantitative differences in potency, oral bioavailability, and cellular dependency profiles can lead to fundamentally different experimental conclusions and failed in vivo studies.

AMG-397 Quantitative Differentiation Evidence: A Head-to-Head Procurement Guide


Biochemical Binding Affinity: Picomolar Potency Advantage of AMG-397

In a TR-FRET assay measuring direct binding to the BH3-binding groove of MCL-1, AMG-397 demonstrates a Ki of 15 pM, which is an 8.7-fold improvement in affinity over its predecessor and closest analog, AMG-176 (Ki = 130 pM) [1]. This level of potency is also substantially greater than that of the clinical-stage intravenous inhibitor AZD5991 (Ki = 130 pM) [2].

MCL-1 inhibitor Biochemical potency Binding affinity Fluorescence polarization

Route of Administration: Oral Bioavailability as a Principal Differentiator

AMG-397 is the first MCL-1 inhibitor in clinical development to be administered orally, a key differentiator from contemporary in-class compounds [1]. Its discovery was driven by the need to improve upon the pharmacokinetic properties of AMG-176, which, like other clinical-stage inhibitors such as S63845 and AZD5991, is administered intravenously [1][2]. This transition to an oral agent was achieved through structure-guided design that also improved potency from the advanced lead AM-3106 (Ki=100 pM) [1].

Oral bioavailability Pharmacokinetics Route of administration MCL-1

Cellular Efficacy: Superior Potency in MCL-1-Dependent Cancer Cell Lines

In a direct comparative panel of MCL-1-dependent multiple myeloma (H929) and acute myeloid leukemia (MV4-11) cell lines, AMG-397 exhibited sub-nanomolar to low nanomolar EC50 values, demonstrating significantly greater cellular potency than its analog AMG-176. Specifically, in H929 cells, AMG-397 showed an EC50 of 13.5 nM, compared to 90.6 nM for AMG-176, representing a 6.7-fold improvement in on-target cellular killing [1]. It was also more potent than AZD5991 (EC50 = 22.9 nM) [1].

Cellular pharmacology Anti-proliferative activity Multiple myeloma EC50

In Vivo Antitumor Efficacy: Tumor Regressions with an Intermittent Oral Schedule

The oral bioavailability of AMG-397 translates into highly efficacious intermittent dosing schedules in vivo. In an OPM-2 multiple myeloma xenograft model, oral administration of AMG-397 at 50 mg/kg once or twice weekly resulted in significant tumor regressions, with 9 out of 10 mice being tumor-free at the end of the study in both 50 mg/kg treatment groups [1]. This level of tumor control has not been reported for the predecessor compound AMG-176 at comparable dosing frequencies.

Xenograft Tumor regression Pharmacodynamics In vivo efficacy

Kinetics of Apoptotic Commitment: Rapid and Sustained Caspase Activation

Target engagement by AMG-397 translates into a remarkably rapid induction of apoptosis. In OPM-2 cells, clear increases in Caspase-3/7 activity were detected within one hour of treatment [1]. Time-course washout viability studies demonstrated that a short exposure to AMG-397 is sufficient to induce a 'committed step' towards apoptosis, an effect that was not evident with earlier leads and that mechanistically supports its non-continuous, intermittent dosing schedule in vivo [1].

Caspase activation Apoptosis kinetics Time course Mechanism of action

AMG-397 Optimal Application Scenarios: Where Its Differentiation Drives Research Value


In Vivo Chronic Oral Dosing Studies in Hematologic Malignancy Models

For research programs employing xenograft or orthotopic models of multiple myeloma or acute myeloid leukemia, AMG-397 is the superior choice. Its oral bioavailability enables chronic, intermittent dosing schedules (e.g., once or twice weekly) that are not feasible with intravenous comparators like AMG-176 or AZD5991 [1]. This reduces animal handling stress and mirrors the intended human dosing paradigm, providing more translationally relevant pharmacodynamic and efficacy readouts.

MCL-1 Dependency Profiling in Large Tumor Cell Line Panels

When conducting sensitivity screens across large panels of cell lines to identify MCL-1-dependent tumor types, AMG-397's sub-nanomolar to low nanomolar cellular EC50 provides a clear on-target efficacy window [1][2]. Its 6.7- to 15-fold greater potency over AMG-176 on sensitive cell lines like H929 and MV4-11 ensures a robust dynamic range for hit calling and minimizes false negatives from weaker inhibitors [2].

Investigating Apoptotic Commitment and Pharmacodynamics

AMG-397 is the tool of choice for studies focused on the kinetics of MCL-1-dependent apoptosis. Its ability to induce a committed step towards apoptosis after a short exposure, with caspase activation visible within one hour, makes it ideal for pulse-chase or washout experiments designed to dissect the temporal requirements of MCL-1 inhibition for cell death [1].

Combination Strategy Research with BCL-2 Inhibitors

AMG-397 has demonstrated strong antitumor activity in combination with venetoclax, a BCL-2 inhibitor, achieving 45% regression in a MOLM-13 AML orthotopic model at suboptimal single-agent doses [1]. This makes AMG-397 the optimal MCL-1 inhibitor for preclinical research aimed at exploring synergistic pro-apoptotic combinations, as its oral bioavailability and dosing schedule are highly compatible with the daily oral regimen of venetoclax.

Quote Request

Request a Quote for AMG-397

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.